![molecular formula C23H25NO5S B281416 N-[(4-methoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281416.png)
N-[(4-methoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-methoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as MDB, and it is a potent inhibitor of the protein-protein interaction between MDM2 and p53. This interaction is crucial for the regulation of the tumor suppressor protein p53, which is frequently mutated in cancer. MDB has been shown to have potential therapeutic applications in cancer treatment, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
MDB inhibits the interaction between MDM2 and p53 by binding to the hydrophobic pocket of MDM2. This prevents MDM2 from ubiquitinating p53, which leads to its degradation. As a result, p53 is stabilized and activated, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MDB has been shown to have potent anti-cancer effects in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells, and it has been shown to be effective in a variety of cancer cell lines. MDB also has anti-angiogenic properties, which may contribute to its anti-cancer effects. In addition, MDB has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment.
实验室实验的优点和局限性
MDB has several advantages for lab experiments. It is a potent inhibitor of the MDM2-p53 interaction, and it has been extensively studied for its anti-cancer effects. MDB is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also some limitations to using MDB in lab experiments. It has low solubility in water, which can make it challenging to work with. In addition, MDB has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on MDB. One area of interest is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the investigation of the potential synergistic effects of MDB with other anti-cancer agents. Additionally, the safety and efficacy of MDB in clinical trials should be explored further to determine its potential as a cancer treatment. Finally, the anti-angiogenic properties of MDB could be further investigated for their potential in cancer therapy.
合成方法
MDB can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with 2,3-dihydrobenzofuran, followed by the reaction of the resulting compound with 2-bromo-3,4-dimethoxybutyronitrile. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
MDB has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the interaction between MDM2 and p53, which results in the stabilization and activation of p53. This, in turn, leads to the induction of cell cycle arrest and apoptosis in cancer cells. MDB has been shown to be effective in a variety of cancer cell lines, including breast, lung, and colon cancer.
属性
分子式 |
C23H25NO5S |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide |
InChI |
InChI=1S/C23H25NO5S/c1-3-6-23(25)24(30(26,27)18-12-10-17(28-2)11-13-18)16-9-14-22-20(15-16)19-7-4-5-8-21(19)29-22/h9-15H,3-8H2,1-2H3 |
InChI 键 |
AWBCNZYRBYXGKI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
规范 SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281337.png)
![ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate](/img/structure/B281338.png)

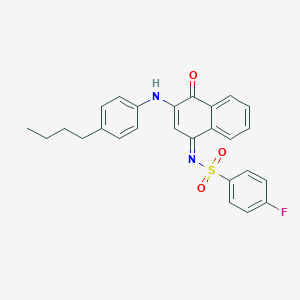
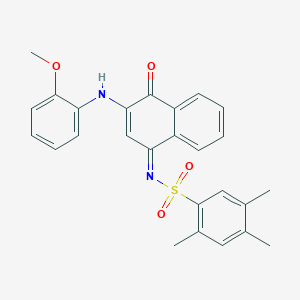

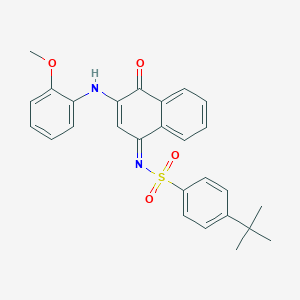

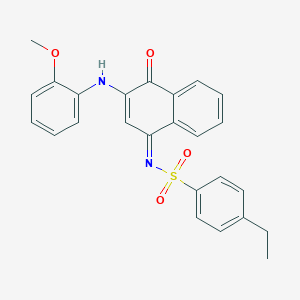
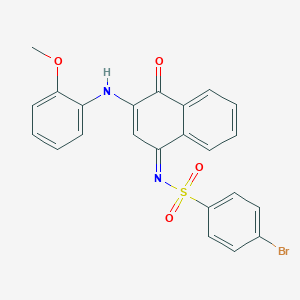
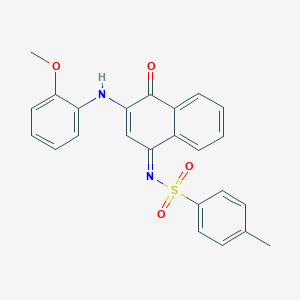
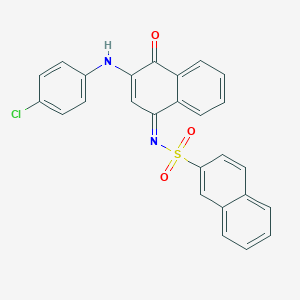
![4-tert-butyl-N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}benzenesulfonamide](/img/structure/B281356.png)